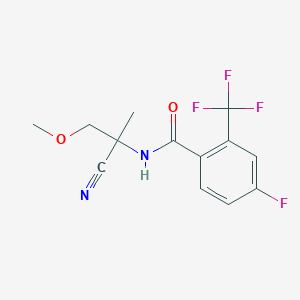
2,4-Dibromo-3,5-dimethylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8Br2ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and two methyl groups at the 3 and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes .
Mode of Action
These compounds typically undergo nucleophilic substitution reactions . The bromine atoms on the benzene ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Biochemical Pathways
Halogenated benzoyl chlorides are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Pharmacokinetics
The presence of halogens can also affect the compound’s metabolic stability .
Result of Action
Halogenated benzoyl chlorides are often used as intermediates in the synthesis of more complex organic compounds .
Action Environment
The action of 2,4-Dibromo-3,5-dimethylbenzoyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles can facilitate its reaction with other compounds. Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-dimethylbenzoyl chloride typically involves the bromination of 3,5-dimethylbenzoyl chloride. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2,4-Dibromo-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding 3,5-dimethylbenzoyl chloride.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the benzoyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include various substituted benzoyl derivatives.
Reduction: The major product is 3,5-dimethylbenzoyl chloride.
Oxidation: Products include oxidized forms of the benzoyl group, such as carboxylic acids.
科学研究应用
2,4-Dibromo-3,5-dimethylbenzoyl chloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
相似化合物的比较
Similar Compounds
3,5-Dimethylbenzoyl chloride: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,4-Dibromobenzoyl chloride: Lacks the methyl groups, which can affect its steric properties and reactivity.
2,5-Dimethylbenzyl chloride: Has a different substitution pattern, leading to different chemical properties and applications.
Uniqueness
2,4-Dibromo-3,5-dimethylbenzoyl chloride is unique due to the presence of both bromine atoms and methyl groups, which confer specific reactivity and steric properties. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
2,4-dibromo-3,5-dimethylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2ClO/c1-4-3-6(9(12)13)8(11)5(2)7(4)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVAHMHIMVOTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)Br)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)

![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B3001198.png)
![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)
![2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B3001201.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3001202.png)
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)


![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)
![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)
